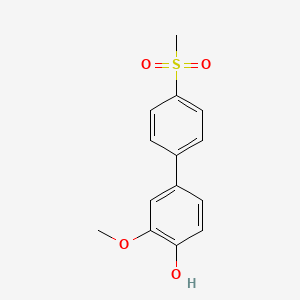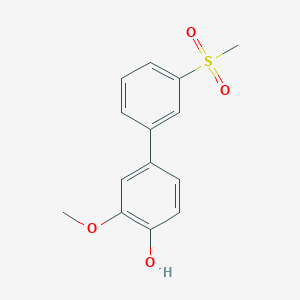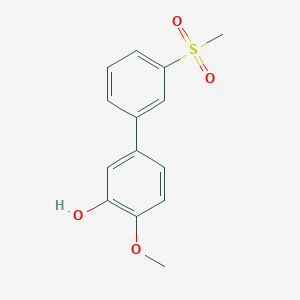
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95% (4-CPMP 95%) is an organic compound containing a phenol group with a carboxyl and chloro substituent. It is a white crystalline solid with a melting point of 91-93°C and a boiling point of 235-236°C. 4-CPMP 95% is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for biological studies.
Aplicaciones Científicas De Investigación
4-CPMP 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of substituted phenols and as a fluorescent probe for biological studies. It can also be used to detect and quantify reactive oxygen species in cells and tissues, and to study the structure and function of proteins. Additionally, 4-CPMP 95% can be used to study the metabolism of drugs and other compounds in the body.
Mecanismo De Acción
4-CPMP 95% is a fluorescent probe that binds to proteins and other biomolecules. When bound to proteins, it can be used to detect and quantify reactive oxygen species in cells and tissues. It can also be used to study the structure and function of proteins. In addition, 4-CPMP 95% can be used to study the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
4-CPMP 95% has been shown to have a variety of biochemical and physiological effects. It can be used to detect and quantify reactive oxygen species in cells and tissues, and to study the structure and function of proteins. Additionally, 4-CPMP 95% has been shown to be a useful tool for studying the metabolism of drugs and other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CPMP 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also a highly sensitive fluorescent probe, making it useful for detecting and quantifying reactive oxygen species in cells and tissues. Additionally, 4-CPMP 95% can be used to study the structure and function of proteins.
However, there are some limitations to the use of 4-CPMP 95% in laboratory experiments. It is not very stable in aqueous solutions and can be degraded by light and air. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 4-CPMP 95%. It could be used to study the metabolism of drugs and other compounds in the body, as well as for the detection and quantification of reactive oxygen species in cells and tissues. Additionally, 4-CPMP 95% could be used to study the structure and function of proteins, and to develop new fluorescent probes for biological studies. Finally, 4-CPMP 95% could be used to develop new organic synthesis methods and to study the effects of environmental pollutants on cells and tissues.
Métodos De Síntesis
4-CPMP 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(3-carboxy-4-chlorophenyl)-2-methoxyphenol. This reaction is carried out at a temperature of 100°C and a pressure of 1.5 atm. The second step involves the purification of the 4-CPMP 95% product by recrystallization from a mixture of ethanol and water.
Propiedades
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUNSYZJPEUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685745 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-12-5 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)


